molecular formula C15H15Cl2N3O3S B5964265 N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B5964265
M. Wt: 388.3 g/mol
InChI Key: NXIFJGHQGIDIKX-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a hydroxyethyl group, and a pyrimidinyl sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with the appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via alkylation reactions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through nucleophilic substitution reactions.

    Formation of the Sulfanyl Acetamide Moiety: The final step involves the formation of the sulfanyl acetamide linkage through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide: shares structural similarities with other pyrimidine derivatives and dichlorophenyl compounds.

    Similar Compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c1-8-10(4-5-21)14(23)20-15(18-8)24-7-13(22)19-12-6-9(16)2-3-11(12)17/h2-3,6,21H,4-5,7H2,1H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIFJGHQGIDIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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